Silibinin - 36804-17-8

Silibinin

Catalog Number: EVT-3165944
CAS Number: 36804-17-8
Molecular Formula: C25H22O10
Molecular Weight: 482.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Silibinin, a major active flavonolignan, is primarily isolated from the seeds of the milk thistle plant, Silybum marianum. [, , , ] It is classified as a polyphenolic antioxidant belonging to the flavonoid family. [, ] Silibinin has garnered significant attention in scientific research for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and anticancer properties. [, , , , ]

Future Directions
  • Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticles and liposomes, to improve silibinin's bioavailability and target its delivery to specific tissues or cells. [, ]
  • Combination Therapies: Exploring the potential of silibinin in combination with conventional therapies, such as chemotherapy and radiotherapy, to enhance therapeutic efficacy. [, , ]
Synthesis Analysis

The synthesis of silibinin has been explored through various methods aimed at improving its solubility and bioavailability. One notable approach involves the derivatization of silibinin to create more soluble forms. For instance, researchers have synthesized glycosylated derivatives that exhibit enhanced water solubility compared to unmodified silibinin. These derivatives are produced through chemical modifications such as etherification or oxidation of hydroxyl groups .

A recent study detailed the synthesis of novel silibinin derivatives bearing carbamate groups. The method involved reacting silybin with carbamyl chloride in the presence of bases like N,N-diisopropylethylamine and solvents such as tetrahydrofuran. The yields for these reactions varied from 10.8% to 52.8%, indicating a moderate level of efficiency in producing these derivatives . Another method involved preparing silibinin nanoparticles using an antisolvent precipitation method, which significantly improved dissolution rates compared to unprocessed silibinin .

Molecular Structure Analysis

Silibinin's molecular structure consists of a flavonoid backbone characterized by two chiral centers, leading to the formation of two diastereomers: silybin A and silybin B. The structural formula can be represented as C_25H_22O_10, with a molecular weight of approximately 482.44 g/mol. The compound features multiple hydroxyl groups that contribute to its biological activity and solubility properties.

The stereochemistry of silibinin is crucial for its interaction with biological targets. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, which is important for its solubility in aqueous environments and its interaction with cellular components .

Chemical Reactions Analysis

Silibinin undergoes various chemical reactions that contribute to its biological activity. Key reactions include:

  • Esterification: Modification of hydroxyl groups can enhance solubility and bioactivity.
  • Oxidation: This can produce reactive intermediates that may interact with cellular targets.
  • Glycosylation: This process improves the water solubility and bioavailability of silibinin derivatives .

These transformations are essential for developing new therapeutic agents based on silibinin that can overcome its inherent limitations.

Mechanism of Action

Silibinin exerts its pharmacological effects through multiple mechanisms:

  1. Antioxidant Activity: Silibinin scavenges free radicals and reduces oxidative stress by enhancing antioxidant enzyme activity.
  2. Hepatoprotection: It modulates liver enzymes and protects against hepatotoxicity by stabilizing cell membranes and promoting regeneration.
  3. Anticancer Effects: Silibinin induces apoptosis in cancer cells through the activation of signaling pathways such as the mitogen-activated protein kinase pathway and inhibition of nuclear factor kappa B .

Recent studies have shown that silibinin derivatives exhibit improved binding affinities to specific protein targets, enhancing their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Silibinin is characterized by several physical and chemical properties:

  • Solubility: Silibinin has low solubility in water but can be improved through derivatization or nanoparticle formulation.
  • Melting Point: The melting point is typically around 150–155 °C.
  • Stability: It is stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.

Nanoparticle formulations have demonstrated significantly enhanced dissolution rates (>70% within 30 minutes) compared to unprocessed silibinin, showcasing the importance of formulation strategies in enhancing bioavailability .

Applications

Silibinin has a wide array of applications in medicine and pharmacology:

  1. Liver Health: Used as a hepatoprotective agent in treating liver diseases such as hepatitis and cirrhosis.
  2. Cancer Therapy: Investigated as an adjunct treatment for various cancers due to its ability to inhibit tumor growth and induce apoptosis.
  3. Antioxidant Supplementation: Utilized for its antioxidant properties in dietary supplements aimed at reducing oxidative stress-related diseases.
  4. Bone Health: Recent studies suggest potential applications in bone tissue engineering due to its angiogenic properties .
Introduction to Silibinin in Biomedical Research

Historical Context and Traditional Applications in Hepatoprotection

Milk thistle’s medicinal use spans over 2,000 years, with historical records in ancient Greek, Indian, and Chinese medicine describing its application for liver and gallbladder disorders [9]. The World Health Organization (WHO) formally recognized silymarin (silibinin’s parent extract) in the 1970s as an official hepatoprotective agent [9]. Modern applications include:

  • Detoxification Support: Clinically utilized intravenously in the European Union for Amanita phalloides mushroom poisoning due to its ability to inhibit toxin uptake and counteract oxidative liver damage [1].
  • Metabolic Liver Diseases: Shown to ameliorate biochemical markers in non-alcoholic fatty liver disease (NAFLD), including reductions in serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lipid profiles [10].
  • Mechanistic Foundations: Exerts protection through antioxidant pathways—scavenging free radicals, elevating glutathione (GSH) levels, and inhibiting lipid peroxidation. It also modulates inflammatory cascades, primarily via suppression of NF-κB signaling [1] [4].

Table 1: Key Hepatoprotective Mechanisms of Silibinin

MechanismBiological ImpactClinical Relevance
Antioxidant ActivityNeutralizes ROS/RNS; ↑ glutathione; ↓ malondialdehyde (MDA)Counters toxin-induced oxidative stress (e.g., acetaminophen, ethanol)
Anti-inflammatory ActionInhibits NF-κB translocation; ↓ TNF-α, IL-6Reduces hepatic inflammation in steatohepatitis
Membrane StabilizationReduces lipid peroxidation via radical scavengingPreserves hepatocyte integrity during chemical injury
Iron ChelationBinds free iron, reducing Fenton reaction-driven oxidative damagePotential application in transfusion-dependent thalassemia [1]

Emergence as a Multimodal Therapeutic Agent in Oncology

Silibinin’s transition into oncology stems from its ability to concurrently target multiple hallmarks of cancer. Preclinical studies demonstrate efficacy across diverse malignancies:

  • Breast Cancer: Synergizes with chemotherapeutics (doxorubicin, carboplatin) by downregulating cyclin D1 and hTERT, inducing G0/G1 arrest, and reversing drug resistance via STAT3 inhibition [2] [5]. In triple-negative breast cancer (TNBC), it suppresses PD-L1 expression by disrupting JAK/STAT3 signaling and attenuates metastasis through epithelial-mesenchymal transition (EMT) inhibition [8].
  • Lung Cancer: Inhibits proliferation and metastasis in non-small cell lung cancer (NSCLC) by modulating EGFR/JAK2/STAT5 signaling, reducing PD-L1 expression, and suppressing cancer stem cell activity [2] [5].
  • Prostate and Colorectal Cancer: Induces apoptosis via mitochondrial pathways (Bax/Bcl-2 modulation) and inhibits Wnt/β-catenin signaling, reducing cyclin D1 and c-Myc expression [3] [4].

Table 2: Anticancer Mechanisms of Silibinin Across Tumor Types

Cancer TypePrimary MechanismsKey Molecular Targets
Triple-Negative Breast↓ PD-L1; ↑ apoptosis; ↓ EMT, CSC populationsJAK/STAT3, NF-κB, MUC1-C, CCL2
Non-Small Cell Lung↓ EGFR phosphorylation; ↓ angiogenesis; ↓ invasionPI3K/AKT, STAT5, MMPs, VEGF
ProstateCell cycle arrest (G1/S); ↑ caspase activation; ↓ androgen signalingCDKs, Bax/Bcl-2, AR, PSA
Colorectal↓ β-catenin nuclear translocation; ↓ survivinWnt/β-catenin, cyclin D1, c-Myc

Silibinin’s chemosensitization potential is particularly notable. In paclitaxel-resistant breast cancer cells, it reduced the IC₅₀ of paclitaxel by 7-fold and suppressed survivin and P-glycoprotein expression, reversing multidrug resistance [3]. Its capacity to inhibit cytochrome P450 enzymes and P-glycoprotein may further influence pharmacokinetics of co-administered drugs [1].

Properties

CAS Number

36804-17-8

Product Name

Silibinin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1

InChI Key

SEBFKMXJBCUCAI-HKTJVKLFSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

2,3 Dehydrosilybin
2,3-dehydrosilybin
Alepa forte
Alepa-forte
Ardeyhepan
Cefasilymarin
durasilymarin
Hepa loges
Hepa Merz Sil
hepa-loges
Hepa-Merz Sil
HepaBesch
Hepar Pasc
Hepar-Pasc
Heparsyx
Heplant
Lagosa
legalon forte
silibin
silibinin
Silibinin A
Silibinin B
silybin
silybin A
silybin B
silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.